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molecular formula C22H28O6 B8701913 Deoxyschizandrin,(S)

Deoxyschizandrin,(S)

Cat. No. B8701913
M. Wt: 388.5 g/mol
InChI Key: ZEWNZUWKGUGEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05321135

Procedure details

Dissolved in 1.2 ml (0.128 mmol) of dichloromethane were 50 mg (0.128 mmol) of 1,4-bis(3,4,5-trimethoxyphenyl)butane, followed by the addition of 0.12 ml of trifluoroacetic acid and 178 mg (0.39 mmol) of ferric perchlorate. After stirred at room temperature for 40 minutes, the reaction mixture was dissolved in 20 ml of ethyl acetate. The resulting solution was washed with 2N-HCl and then with saturated NaCl. The organic layer was thereafter dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, whereby brown oil was obtained. The oil thus obtained was purified by TLC (silica gel: "MERCK #5744", eluent: 1:1 mixed solvent of ethyl acetate and hexane), whereby 3 mg of the title compound were obtained as colorless oil (yield: 6%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
1,4-bis(3,4,5-trimethoxyphenyl)butane
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferric perchlorate
Quantity
178 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
6%

Identifiers

REACTION_CXSMILES
ClCCl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:16][CH2:17][CH2:18][CH2:19][C:20]2[CH:25]=[C:24]([O:26][CH3:27])[C:23]([O:28][CH3:29])=[C:22]([O:30][CH3:31])[CH:21]=2)[CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13].FC(F)(F)C(O)=O>C(OCC)(=O)C>[CH3:31][O:30][C:22]1[C:21]2[C:7]3[C:6]([O:5][CH3:4])=[C:11]([O:12][CH3:13])[C:10]([O:14][CH3:15])=[CH:9][C:8]=3[CH2:16][CH2:17][CH2:18][CH2:19][C:20]=2[CH:25]=[C:24]([O:26][CH3:27])[C:23]=1[O:28][CH3:29]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
1,4-bis(3,4,5-trimethoxyphenyl)butane
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CCCCC1=CC(=C(C(=C1)OC)OC)OC
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
ferric perchlorate
Quantity
178 mg
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with 2N-HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was thereafter dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, whereby brown oil
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by TLC (silica gel: "MERCK #5744", eluent: 1:1 mixed solvent of ethyl acetate and hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=C(C(=CC2=C1C1=C(CCCC2)C=C(C(=C1OC)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: CALCULATEDPERCENTYIELD 6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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